Diethylene glycol divinyl ether

Catalog No.
S1941537
CAS No.
764-99-8
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol divinyl ether

CAS Number

764-99-8

Product Name

Diethylene glycol divinyl ether

IUPAC Name

1-ethenoxy-2-(2-ethenoxyethoxy)ethane

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-9-5-7-11-8-6-10-4-2/h3-4H,1-2,5-8H2

InChI Key

SAMJGBVVQUEMGC-UHFFFAOYSA-N

SMILES

C=COCCOCCOC=C

Canonical SMILES

C=COCCOCCOC=C

Photopolymer Development:

One of the most promising areas of research for DGDVE lies in its use as a precursor for photopolymers. These are light-sensitive materials that undergo a chemical reaction when exposed to light, becoming permanently hardened. Studies have shown that DGDVE can be polymerized and subsequently photocrosslinked, creating a new class of photopolymers with unique properties []. This research suggests potential applications for DGDVE in areas like 3D printing, optical recording materials, and photoresists used in microfabrication processes [].

Other Potential Research Applications:

  • Biomedical Research

    There is limited investigation into the potential use of DGDVE in biomedical research. However, its chemical structure suggests it might have applications in areas like drug delivery or bioconjugation [].

  • Material Science

    DGDVE's properties might be useful in developing new materials with specific functionalities. However, this is a speculative area that requires further research [].

Diethylene glycol divinyl ether is a colorless, transparent liquid with the chemical formula C₈H₁₄O₃ and a molar mass of 158.20 g/mol. It is characterized by its two vinyl groups, which contribute to its reactivity in various chemical processes. This compound is notable for its use as a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Due to its vinyl groups. Key reactions include:

  • Polymerization: The vinyl groups can undergo free radical polymerization, forming polymers that are useful in various applications such as coatings and adhesives.
  • Cross-linking: It can react with other compounds to form cross-linked networks, enhancing the mechanical properties of materials.
  • Esterification: The compound can react with acids to form esters, which are important in the synthesis of various organic compounds.

These reactions highlight its utility as a building block in synthetic organic chemistry.

Diethylene glycol divinyl ether can be synthesized through several methods:

  • Direct Vinylation: This involves the reaction of diethylene glycol with vinyl halides in the presence of a base.
  • Dehydration: The compound can also be produced by dehydrating diethylene glycol with an appropriate catalyst under controlled conditions.
  • Transesterification: This method utilizes esters of diethylene glycol and vinyl alcohols to yield diethylene glycol divinyl ether.

Each method has its advantages regarding yield, purity, and scalability.

Diethylene glycol divinyl ether serves multiple applications across various industries:

  • Organic Synthesis: It acts as a reagent or intermediate in synthesizing complex organic molecules.
  • Pharmaceuticals: Utilized in drug formulation and development due to its reactive nature.
  • Agrochemicals: Employed in the production of pesticides and herbicides.
  • Dyestuffs: Functions as a component in dye manufacturing processes.
  • Coatings and Adhesives: Its polymerization capability makes it suitable for producing durable coatings and adhesives.

Interaction studies involving diethylene glycol divinyl ether focus on its reactivity with other chemicals and biological systems. Research indicates that its interactions can lead to significant changes in properties when used in formulations, particularly concerning stability and efficacy in pharmaceutical applications. Furthermore, understanding its interactions with biological membranes is crucial for assessing potential toxicity .

Several compounds share structural or functional similarities with diethylene glycol divinyl ether. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Ethylene glycol dimethacrylateDimethacrylateUsed primarily as a cross-linker in polymer chemistry
Trimethylolpropane triacrylateTriacrylateKnown for high reactivity and use in coatings
Diethylene glycol dimethyl etherEtherLess reactive than divinyl ether; used as solvent
Vinyl acetateVinyl esterCommonly used for adhesives but less versatile

Diethylene glycol divinyl ether stands out due to its dual functionality from the vinyl groups, allowing it to participate actively in polymerization reactions while maintaining properties conducive for various industrial applications.

Physical Description

Liquid

XLogP3

1.3

Boiling Point

198.5 °C

UNII

ABM90Y2G95

GHS Hazard Statements

Aggregated GHS information provided by 181 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 120 of 181 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 61 of 181 companies with hazard statement code(s):;
H312 (91.8%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

764-99-8

Wikipedia

Diethylene glycol divinyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-: ACTIVE

Dates

Modify: 2023-08-16

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